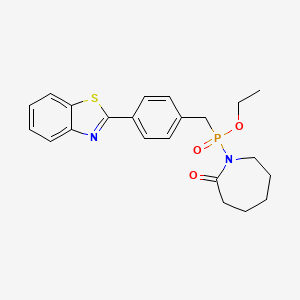
1,2-Ethanediamine, N-((2-((4-fluorophenyl)thio)phenyl)methyl)-N,N',N'-trimethyl-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediamine, N-((2-((4-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a thioether linkage, and a trimethylated ethanediamine backbone, making it a versatile molecule for chemical synthesis and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-((2-((4-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-fluorophenylthiol with a suitable benzyl halide to form the thioether linkage. This intermediate is then reacted with 1,2-ethanediamine under controlled conditions to introduce the ethanediamine backbone. The final step involves the methylation of the nitrogen atoms and the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,2-Ethanediamine, N-((2-((4-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorophenyl group or to modify the thioether linkage.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
科学的研究の応用
1,2-Ethanediamine, N-((2-((4-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Ethanediamine, N-((2-((4-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and affecting cellular signaling pathways. The presence of the fluorophenyl group and the thioether linkage can enhance its binding affinity and specificity for certain targets .
類似化合物との比較
Similar Compounds
N1-(4-Fluorophenyl)-1,2-ethanediamine: Shares the ethanediamine backbone and the fluorophenyl group but lacks the thioether linkage and trimethylation.
(1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride: Contains two fluorophenyl groups and an ethanediamine backbone but differs in its stereochemistry and lack of thioether linkage.
Uniqueness
1,2-Ethanediamine, N-((2-((4-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride is unique due to its combination of a fluorophenyl group, a thioether linkage, and a trimethylated ethanediamine backbone. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
139009-22-6 |
|---|---|
分子式 |
C18H25Cl2FN2S |
分子量 |
391.4 g/mol |
IUPAC名 |
N'-[[2-(4-fluorophenyl)sulfanylphenyl]methyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C18H23FN2S.2ClH/c1-20(2)12-13-21(3)14-15-6-4-5-7-18(15)22-17-10-8-16(19)9-11-17;;/h4-11H,12-14H2,1-3H3;2*1H |
InChIキー |
RQLHZUZLMLAEJF-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN(C)CC1=CC=CC=C1SC2=CC=C(C=C2)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


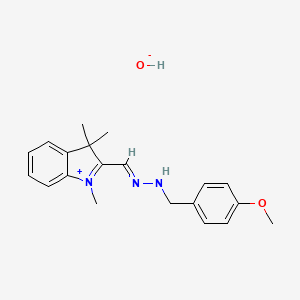

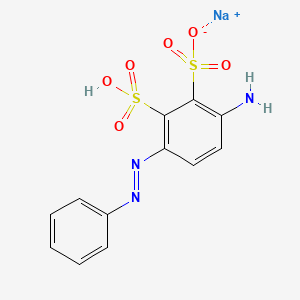
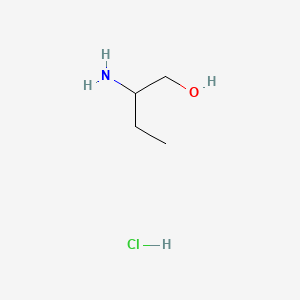
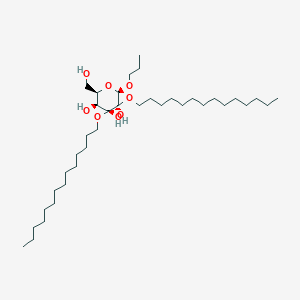

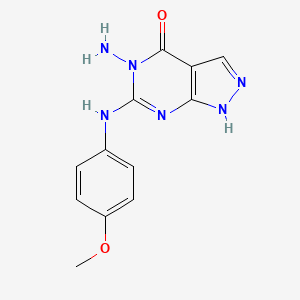


![calcium;[(Z)-1-chlorobutylideneamino] N-methyl-N-phenylcarbamate;dichloride](/img/structure/B12753530.png)

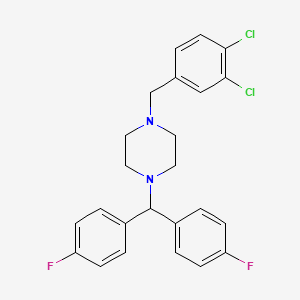
![2-hydroxypropane-1,2,3-tricarboxylic acid;(2R)-1-[2-[4-[4-(3-methoxypropylsulfonyl)phenyl]phenyl]ethyl]-2-methylpyrrolidine](/img/structure/B12753556.png)
